molecular formula C17H20 B8668107 2-Methyl-4'-tert-butylbiphenyl CAS No. 247940-08-5

2-Methyl-4'-tert-butylbiphenyl

Cat. No.: B8668107
CAS No.: 247940-08-5
M. Wt: 224.34 g/mol
InChI Key: RWAGEVSYASTPFD-UHFFFAOYSA-N
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Description

2-Methyl-4'-tert-butylbiphenyl is a substituted biphenyl compound featuring a methyl group at the 2-position of one benzene ring and a bulky tert-butyl group at the 4'-position of the adjacent ring.

Properties

CAS No.

247940-08-5

Molecular Formula

C17H20

Molecular Weight

224.34 g/mol

IUPAC Name

1-tert-butyl-4-(2-methylphenyl)benzene

InChI

InChI=1S/C17H20/c1-13-7-5-6-8-16(13)14-9-11-15(12-10-14)17(2,3)4/h5-12H,1-4H3

InChI Key

RWAGEVSYASTPFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

The comparison focuses on structurally related aromatic compounds, emphasizing substituent effects on chemical behavior, analytical challenges, and applications.

Structural Analogues and Substituent Effects

Substituted biphenyls and quinoline derivatives share commonalities in their aromatic frameworks but differ in substituent placement and functional groups. Key comparisons include:

2-Methyl-4,6-dinitrophenol
  • Structure: A phenolic compound with methyl and nitro groups.
  • Analytical Challenges : Exhibits recovery rates below 50% in standard analytical methodologies due to polarity and degradation tendencies, requiring results to be treated as estimates .
  • Contrast with 2-Methyl-4'-tert-butylbiphenyl: The tert-butyl group in the biphenyl system enhances steric hindrance and hydrophobicity, likely improving stability compared to nitro-substituted phenols.
2-Methyl-4,7,8-Trichloroquinoline
  • Structure: A quinoline derivative with methyl and chlorine substituents.
  • Applications : Used in pharmaceuticals, agrochemicals, and material science due to its reactivity and selectivity .
  • Contrast with this compound: While both compounds have methyl groups, the tert-butyl group in the biphenyl system may reduce electrophilic substitution reactivity compared to chlorine atoms in trichloroquinoline.
Hexachloroethane and Benzoic Acid
  • Analytical Behavior: These compounds, like 2-methyl-4,6-dinitrophenol, show low recovery rates (<50%) in analytical protocols, highlighting challenges in quantifying substituted aromatics .

Analytical Considerations

Substituent type and position significantly impact analytical recovery and detection limits. For example:

  • Polar Groups (e.g., -NO₂, -COOH): Compounds like 2-methyl-4,6-dinitrophenol and benzoic acid exhibit poor recovery due to adsorption or degradation during extraction .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-4'-tert-butylbiphenyl, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, where tert-butyl-substituted aryl halides react with methyl-substituted boronic acids under palladium catalysis. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization. Purity validation requires GC-MS for volatile impurities and NMR (¹H/¹³C) for structural confirmation, with a focus on resolving peaks for methyl and tert-butyl groups .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Key characterization includes:

  • ¹H NMR : Distinct signals for tert-butyl (δ ~1.3 ppm, singlet) and aromatic protons (δ ~6.5–7.5 ppm, multiplet splitting due to biphenyl substituents).
  • FT-IR : C-H stretching (~2950 cm⁻¹ for tert-butyl) and aromatic C=C (~1600 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak [M⁺] matching the molecular weight (e.g., m/z 268 for C₁₇H₂₀) with fragmentation patterns confirming biphenyl backbone integrity .

Q. What are the primary applications of this compound in foundational organic chemistry research?

  • Methodological Answer : It serves as a model substrate for studying steric effects in biphenyl systems due to the bulky tert-butyl group. Applications include:

  • Ligand Design : As a precursor for phosphine ligands in asymmetric catalysis.
  • Material Science : Investigating liquid crystalline behavior via substituent-induced molecular rigidity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?

  • Methodological Answer :

  • Temperature Control : Elevated temperatures (80–100°C) enhance cross-coupling efficiency but require inert atmospheres to prevent palladium catalyst deactivation.
  • Solvent Selection : Use toluene or THF for better solubility of tert-butyl-substituted precursors.
  • Additives : K₂CO₃ or Cs₂CO₃ as bases improve coupling rates. Monitor reaction progress via TLC with UV visualization .

Q. What strategies resolve contradictions in reported toxicity data for biphenyl derivatives like this compound?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference EPA Toxicological Reviews (e.g., biphenyl CAS 92-52-4) for hazard identification frameworks .
  • In Silico Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict toxicity endpoints (e.g., LC₅₀, bioaccumulation) based on substituent effects.
  • Experimental Validation : Conduct in vitro assays (e.g., Ames test for mutagenicity) under standardized OECD guidelines to address discrepancies .

Q. How does the tert-butyl group influence the environmental stability of this compound?

  • Methodological Answer :

  • Degradation Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions to simulate photolytic breakdown. Analyze degradation products via HPLC-MS.
  • Radical Reactivity : Investigate interactions with hydroxyl radicals (generated via Fenton’s reagent) to assess persistence in natural water systems. The tert-butyl group may retard degradation due to steric hindrance .

Q. What computational methods are effective for studying the electronic effects of this compound in ligand-protein interactions?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., cytochrome P450 enzymes).
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electron density distribution, focusing on the biphenyl π-system and tert-butyl hydrophobicity .

Data Analysis and Interpretation

Q. How should researchers address variability in spectroscopic data for this compound across studies?

  • Methodological Answer :

  • Standardization : Calibrate instruments using certified reference materials (e.g., tert-butylbenzene for NMR shifts).
  • Statistical Outlier Detection : Apply Grubbs’ test to exclude anomalous data points in replicated measurements.
  • Collaborative Cross-Validation : Share raw datasets via platforms like Zenodo for independent verification .

Q. What are the critical considerations for designing ecotoxicological studies involving this compound?

  • Methodological Answer :

  • Exposure Pathways : Test bioaccumulation in model organisms (e.g., Daphnia magna) under OECD 211 guidelines.
  • Metabolite Identification : Use high-resolution LC-MS/MS to track biotransformation products, noting tert-butyl group retention in metabolites .

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